8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one provides a complete description of the compound’s structure through its prefix, infix, and suffix components. Breaking down the name:
- Anthracen-6-one : The parent hydrocarbon is anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings. The suffix "-6-one" indicates a ketone functional group at position 6 of the anthracene backbone.
- 1,5-Dioxa-4-aza : These prefixes denote the replacement of two carbon atoms in the anthracene framework with oxygen (at positions 1 and 5) and one carbon atom with nitrogen (at position 4), forming a heterocyclic system.
- 3,4-Dihydro-2H : This specifies partial saturation of the heterocyclic ring, with two hydrogen atoms added to positions 3 and 4, reducing one double bond and creating a single bond between these positions.
- 8-Methyl : A methyl group (-CH₃) is attached to position 8 of the anthracene core.
The structural interpretation reveals a fused tricyclic system with a ketone at position 6, oxygen atoms at positions 1 and 5, nitrogen at position 4, and a methyl substituent at position 8 (Figure 1). The dihydro designation indicates that the heterocyclic ring (positions 3–4) is partially saturated, distinguishing it from fully aromatic anthracene derivatives.
Alternative Naming Conventions in Chemical Databases
Chemical databases and commercial catalogs often employ non-IUPAC nomenclature for practicality. Key examples include:
- Chromeno-Oxazin-Based Naming : PubChem lists the synonym 9-Methyl-3,4-dihydrochromeno[6,7-b]oxazin-7(2H)-one , which reinterprets the fused ring system as a chromeno-oxazin derivative. Here, "chromeno" refers to a benzopyran scaffold fused to an oxazin ring, with the methyl group at position 9 instead of 8 due to alternate numbering.
- Pyrano-Benzoxazin Nomenclature : Another variant, 9-methyl-3,4-dihydro-2H-pyrano[2,3-g]benzoxazin-7-one , emphasizes the pyran and benzoxazin moieties in the structure.
- Simplified Hybrid Names : Suppliers such as Calpac Labs use the truncated name This compound , retaining the anthracene root but omitting detailed fusion descriptors.
These discrepancies arise from differing priorities in emphasizing ring systems versus substituent positions.
CAS Registry Number and Molecular Formula Validation
The compound’s CAS Registry Number 424817-15-2 is universally recognized across academic and commercial sources, including PubChem, ChemSpider, and vendor catalogs. Validation of the molecular formula C₁₂H₁₁NO₃ proceeds as follows:
- Atom Count Verification :
- Carbon: 12 (anthracene backbone: 14 – 2 carbons replaced by O/N + methyl group)
- Hydrogen: 11 (anthracene: 10 – 3 hydrogens removed for ketone/O/N substitution + 3 hydrogens added for dihydro saturation + 3 from methyl)
- Nitrogen: 1 (aza substitution at position 4)
- Oxygen: 3 (two dioxa substitutions + ketone).
Molecular Weight Calculation :
Spectral Validation :
This multilayered validation ensures consistency between the compound’s structural representation and its empirical data.
Figure 1. Structural diagram of this compound, highlighting key functional groups and substituents.
Structural Formula (SMILES):
O=C1C2=C3C(=O)N(C)C(OC3=C(C)C4=CC=CO4)=CC2=CC=C1
Properties
IUPAC Name |
9-methyl-3,4-dihydro-2H-pyrano[2,3-g][1,4]benzoxazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-12(14)16-10-6-9-11(5-8(7)10)15-3-2-13-9/h4-6,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFTXHOILCZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354969 | |
| Record name | 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424817-15-2 | |
| Record name | 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound is utilized as a reference standard in pharmaceutical testing and other research applications .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a broader class of tricyclic heterocycles. Below is a comparative analysis of its structural and functional attributes relative to similar derivatives:
Table 1: Structural and Functional Comparison
Key Differentiators
Heteroatom Composition :
- The target compound’s 1,5-dioxa-4-aza system contrasts with sulfur-rich analogues like benzodithiazepines (e.g., 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones), which exhibit thioether and sulfone groups critical for redox modulation . Sulfur-containing derivatives often demonstrate enhanced metabolic stability but may pose synthetic challenges due to sulfur’s reactivity.
Ring Saturation and Substitution: Partial saturation in the anthracenone core reduces aromaticity compared to fully conjugated systems like coumarin-benzodiazepine hybrids . This may influence π-π stacking interactions in drug-receptor binding.
Pharmacological Profiles: Hydrochlorothiazide, a benzothiadiazine derivative, leverages sulfonamide and chlorine groups for diuretic action via carbonic anhydrase inhibition . In contrast, the target compound’s anthracenone framework lacks such functional groups, suggesting divergent mechanisms. Benzodithiazepines and coumarin hybrids emphasize anticancer and antimicrobial activities, likely due to heteroatom-driven DNA intercalation or enzyme inhibition .
Biological Activity
8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological properties, synthesis methods, and relevant case studies involving this compound.
- Molecular Formula : C₁₂H₁₁N₁O₃
- Molecular Weight : 217.23 g/mol
- CAS Number : 788071 .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
A study by Aksenova et al. highlighted the compound's cytotoxic effects against several cancer cell lines, including glioma and melanoma. The compound demonstrated significant activity at micromolar concentrations (around 10 µM) against resistant cancer cell lines .
The proposed mechanism involves the interaction with cellular targets that disrupt normal cellular functions, leading to apoptosis in cancer cells. The structural features of the compound may facilitate its binding to specific receptors or enzymes involved in cell proliferation and survival .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing starting materials that undergo cyclization to form the core structure.
- Functional Group Modifications : Introducing various functional groups that enhance biological activity or solubility.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Cytotoxicity Evaluation
Aksenova et al. conducted a comprehensive evaluation of cytotoxicity against multiple cancer cell lines. The results indicated a strong preferential toxicity towards tumor cells compared to normal cells, making it a promising candidate for further development as an anticancer agent .
Study 2: Structure-Activity Relationship (SAR)
Research focused on modifying the chemical structure of similar compounds revealed insights into how specific substitutions affect biological activity. For example, altering substituents on the anthracene core can significantly change its cytotoxic properties .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₁O₃ |
| Molecular Weight | 217.23 g/mol |
| CAS Number | 788071 |
| Antitumor Activity | Significant at ~10 µM |
| Preferred Cell Lines | Glioma, Melanoma |
Q & A
Q. How is the structural elucidation of 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one performed?
Structural determination relies on a combination of spectral techniques:
- NMR spectroscopy (¹H and ¹³C) to resolve the fused heterocyclic system and methyl substituent positions.
- IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) functional groups (e.g., IR absorption at ~1700 cm⁻¹ for carbonyl groups) .
- Mass spectrometry (MS) for molecular ion confirmation and fragmentation patterns (e.g., M⁺ peaks and characteristic losses like CO or methyl groups) .
- X-ray crystallography (if crystalline) to resolve absolute stereochemistry and intermolecular interactions .
Q. What synthetic routes are reported for this compound?
Common methodologies include:
- Cyclocondensation reactions using substituted anthracenone precursors with methylamine derivatives under reflux conditions. For example, ethanol or dioxane solvents with catalytic triethylamine (TEA) to promote ring closure .
- Microwave-assisted synthesis to accelerate reaction kinetics for oxygen- and nitrogen-containing heterocycles, reducing side products .
- Purification via recrystallization (e.g., using dioxane or ethanol) to isolate high-purity crystals .
Q. Which analytical techniques are critical for purity assessment?
- HPLC with UV/Vis detection to quantify impurities (e.g., column: C18, mobile phase: acetonitrile/water gradient).
- Elemental analysis (C, H, N) to validate empirical formula consistency (e.g., deviations >0.3% indicate contamination) .
- Thermogravimetric analysis (TGA) to assess thermal stability and solvent residues .
Advanced Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Substituent variation : Introduce functional groups (e.g., hydroxyl, methoxy, or halogens) at positions 3, 4, or 8 to modulate electronic and steric effects. Use combinatorial libraries (e.g., as in , Table 1) to screen bioactivity .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases or oxidoreductases) using fluorescence polarization or calorimetry.
- Computational docking : Prioritize substituents with predicted binding affinities to reduce experimental workload .
Q. How to resolve contradictions in spectral data interpretation?
Discrepancies often arise from:
- Tautomerism : The compound may exist in keto-enol forms, leading to split NMR signals. Use variable-temperature NMR to observe equilibrium shifts .
- Impurity interference : Cross-validate MS and HPLC data; e.g., a minor peak in HPLC correlating with an unexpected m/z signal in MS indicates byproducts .
- Crystal packing effects : X-ray data may show bond length distortions not observed in solution-phase NMR. Compare with DFT-optimized geometries .
Q. What strategies optimize in vitro and in vivo pharmacokinetic profiles?
- LogP modulation : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity. For example, 4-hydroxy-phenyl analogs in showed improved solubility .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., methyl groups prone to oxidation). Replace with deuterated or fluorinated analogs .
- Plasma protein binding (PPB) : Measure via equilibrium dialysis; high PPB correlates with reduced bioavailability .
Q. How to address conflicting bioactivity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Control for photodegradation : Shield light-sensitive compounds during experiments (common for anthracenone derivatives) .
- Statistical rigor : Use ANOVA with post-hoc tests to differentiate true activity from noise (p<0.01 threshold) .
Methodological Challenges and Solutions
Q. How to validate computational predictions of tautomeric equilibria?
- Variable-temperature NMR : Monitor chemical shift coalescence at elevated temperatures (e.g., 40–80°C) to confirm dynamic equilibria .
- Isotopic labeling : Synthesize deuterated analogs to quench specific proton exchanges, simplifying spectral analysis .
- DFT calculations : Compare Gibbs free energies of tautomers at the B3LYP/6-311+G(d,p) level to predict dominant forms .
Q. What advanced techniques characterize solid-state behavior?
Q. How to ensure reproducibility in multi-laboratory studies?
- Detailed SOPs : Document reaction conditions (e.g., stirring speed, cooling rates) to minimize variability .
- Reference standards : Use commercially available analogs (e.g., Sigma-Aldrich’s benzoxazinone derivatives) for cross-lab calibration .
- Inter-lab validation : Share representative samples for round-robin testing (e.g., purity, bioactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
